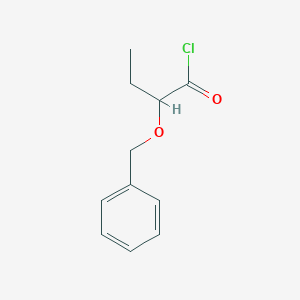
2-(Benzyloxy)butanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)butanoyl chloride is an organic compound characterized by the presence of a benzyloxy group attached to a butanoyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Benzyloxy)butanoyl chloride can be synthesized through the reaction of 2-(benzyloxy)butanoic acid with thionyl chloride (SOCl₂). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of thionyl chloride or other chlorinating agents to convert carboxylic acids into acyl chlorides. The process is typically carried out in a controlled environment to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)butanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-(benzyloxy)butanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the synthesis of this compound from 2-(benzyloxy)butanoic acid.
Water: Hydrolyzes the acyl chloride to the corresponding carboxylic acid.
Lithium Aluminum Hydride (LiAlH₄): Reduces the acyl chloride to the corresponding alcohol.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
2-(Benzyloxy)butanoic Acid: Formed through hydrolysis.
2-(Benzyloxy)butanol: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)butanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and other materials with specific properties.
Biological Studies: Utilized in the modification of biomolecules for research purposes.
Wirkmechanismus
The reactivity of 2-(Benzyloxy)butanoyl chloride is primarily due to the presence of the acyl chloride group, which is highly electrophilic. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The benzyloxy group can also participate in reactions, providing additional functionalization options.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the butanoyl chain.
Butanoyl Chloride: Similar in structure but lacks the benzyloxy group.
2-(Benzyloxy)acetyl Chloride: Similar in structure but has a shorter carbon chain.
Uniqueness
2-(Benzyloxy)butanoyl chloride is unique due to the combination of the benzyloxy group and the butanoyl chloride moiety. This combination provides distinct reactivity and functionalization options compared to other acyl chlorides.
Eigenschaften
CAS-Nummer |
137169-34-7 |
|---|---|
Molekularformel |
C11H13ClO2 |
Molekulargewicht |
212.67 g/mol |
IUPAC-Name |
2-phenylmethoxybutanoyl chloride |
InChI |
InChI=1S/C11H13ClO2/c1-2-10(11(12)13)14-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI-Schlüssel |
NXIVXFMPYSKULQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)Cl)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


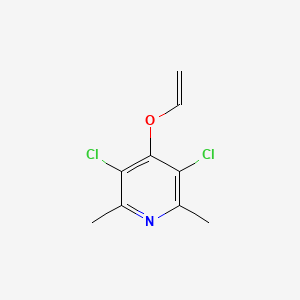
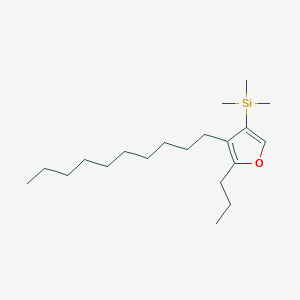
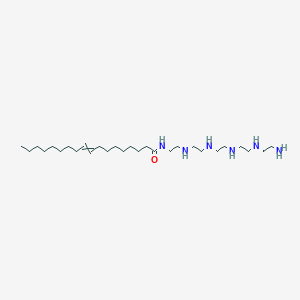
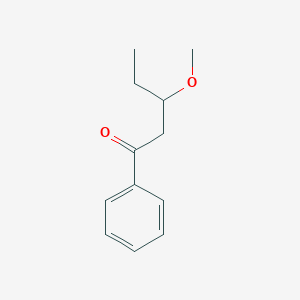
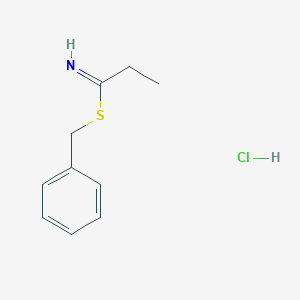
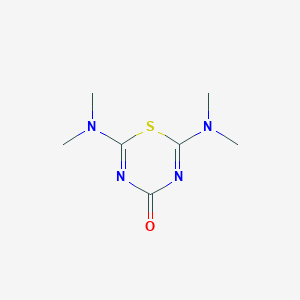
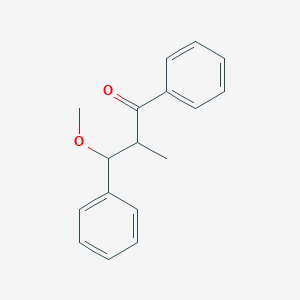
![Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14275605.png)
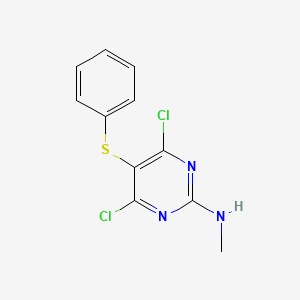
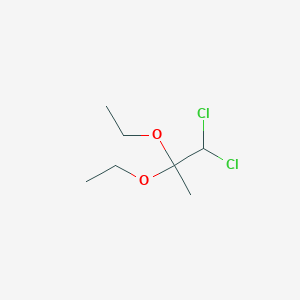
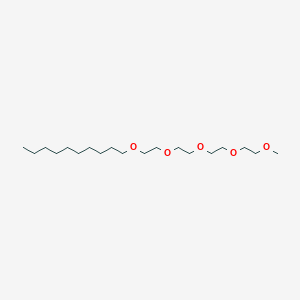
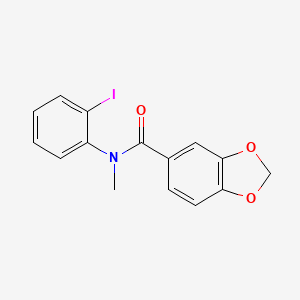
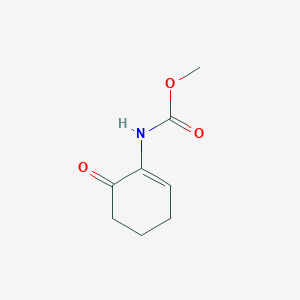
![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)
